molecular formula C22H23ClN2O B13704655 N-butan-2-yl-3-(chloromethyl)-N-methyl-4-phenylquinoline-2-carboxamide

N-butan-2-yl-3-(chloromethyl)-N-methyl-4-phenylquinoline-2-carboxamide

Cat. No.: B13704655
M. Wt: 366.9 g/mol
InChI Key: UKTRMBNGTPOCAC-UHFFFAOYSA-N
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Description

N-butan-2-yl-3-(chloromethyl)-N-methyl-4-phenylquinoline-2-carboxamide is a complex organic compound with a unique structure that includes a quinoline core, a phenyl group, and various functional groups such as chloromethyl and carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butan-2-yl-3-(chloromethyl)-N-methyl-4-phenylquinoline-2-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the quinoline core, followed by the introduction of the phenyl group and other functional groups. Common reagents used in these reactions include chlorinating agents, methylating agents, and carboxylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-butan-2-yl-3-(chloromethyl)-N-methyl-4-phenylquinoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of functionalized quinoline compounds.

Scientific Research Applications

N-butan-2-yl-3-(chloromethyl)-N-methyl-4-phenylquinoline-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-butan-2-yl-3-(chloromethyl)-N-methyl-4-phenylquinoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-butan-2-yl-3-(chloromethyl)-N-methylbenzamide
  • N-(butan-2-yl)-3-chloro-4-methylaniline
  • N-(butan-2-yl)-2-{[(2-chlorophenyl)methyl]amino}acetamide

Uniqueness

N-butan-2-yl-3-(chloromethyl)-N-methyl-4-phenylquinoline-2-carboxamide stands out due to its quinoline core, which imparts unique chemical and biological properties

Properties

Molecular Formula

C22H23ClN2O

Molecular Weight

366.9 g/mol

IUPAC Name

N-butan-2-yl-3-(chloromethyl)-N-methyl-4-phenylquinoline-2-carboxamide

InChI

InChI=1S/C22H23ClN2O/c1-4-15(2)25(3)22(26)21-18(14-23)20(16-10-6-5-7-11-16)17-12-8-9-13-19(17)24-21/h5-13,15H,4,14H2,1-3H3

InChI Key

UKTRMBNGTPOCAC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N(C)C(=O)C1=NC2=CC=CC=C2C(=C1CCl)C3=CC=CC=C3

Origin of Product

United States

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